molecular formula C15H12F3N3 B606230 4-(4-Methylpyridin-3-yl)-1-(2,2,2-trifluoroethyl)benzimidazole CAS No. 1370001-71-0

4-(4-Methylpyridin-3-yl)-1-(2,2,2-trifluoroethyl)benzimidazole

Numéro de catalogue B606230
Numéro CAS: 1370001-71-0
Poids moléculaire: 291.28
Clé InChI: OFFVLUDFSIUVMI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BMS-351 is a potent and selective, nonsteroidal CYP17A1 lyase inhibitor with robust selectivity over steroidogenic CYPs 21A2 and 11B1. BMS-351 emerges as an outstanding preclinical candidate to treat CRPC and is likely to minimize the side effects of current therapies due to its exceptional selectivity. BMS-351 is potentially useful for the Treatment of Prostate Cancer.

Applications De Recherche Scientifique

  • Anticancer Applications : Research has shown that benzimidazole derivatives, including those associated with the pyridine framework similar to the specified compound, exhibit potential anticancer properties. For instance, certain derivatives have demonstrated moderate antitumor activity against human leukemia cell lines, with some compounds, particularly those containing specific amino acid residues, showing enhanced inhibitory effects and the ability to induce apoptosis (Ranganatha et al., 2009).

  • Poly(ADP-ribose) Polymerase (PARP) Inhibitor Development : Benzimidazole derivatives have been developed as PARP inhibitors, which are important in cancer therapy. These compounds exhibit significant potency against PARP enzymes and show potential in clinical applications for cancer treatment (Penning et al., 2009).

  • Microbial Synthesis for Pharmaceutical Applications : Microorganisms have been used to oxidize compounds structurally similar to 4-(4-Methylpyridin-3-yl)-1-(2,2,2-trifluoroethyl)benzimidazole, producing proton pump inhibitors like Rabeprazole. This highlights the potential of microbial synthesis in pharmaceutical manufacturing (Yoshida et al., 2001).

  • Inhibitors of DNA Topoisomerases : Certain benzimidazole derivatives have been identified as inhibitors of mammalian DNA topoisomerases, enzymes critical in DNA replication and transcription. This suggests their potential in developing new therapeutic agents for diseases linked to these cellular processes (Alpan et al., 2007).

  • Antimicrobial Activity : Benzimidazole compounds, including those with pyridine and benzimidazole frameworks, have shown notable antimicrobial properties. This includes significant in vitro activity against various pathogenic bacterial strains, positioning them as potential candidates for developing new antimicrobial agents (Kuş et al., 1996).

  • Catalysis in Organic Synthesis : Benzimidazole-functionalized metal complexes have been synthesized and used as efficient catalysts for Friedel–Crafts alkylations, a key reaction in organic synthesis. This highlights their utility in facilitating complex chemical transformations (Huang et al., 2011).

Propriétés

Numéro CAS

1370001-71-0

Nom du produit

4-(4-Methylpyridin-3-yl)-1-(2,2,2-trifluoroethyl)benzimidazole

Formule moléculaire

C15H12F3N3

Poids moléculaire

291.28

Nom IUPAC

4-(4-methylpyridin-3-yl)-1-(2,2,2-trifluoroethyl)benzimidazole

InChI

InChI=1S/C15H12F3N3/c1-10-5-6-19-7-12(10)11-3-2-4-13-14(11)20-9-21(13)8-15(16,17)18/h2-7,9H,8H2,1H3

Clé InChI

OFFVLUDFSIUVMI-UHFFFAOYSA-N

SMILES

CC1=C(C=NC=C1)C2=C3C(=CC=C2)N(C=N3)CC(F)(F)F

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

BMS-351;  BMS 351;  BMS351.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methylpyridin-3-yl)-1-(2,2,2-trifluoroethyl)benzimidazole
Reactant of Route 2
Reactant of Route 2
4-(4-Methylpyridin-3-yl)-1-(2,2,2-trifluoroethyl)benzimidazole
Reactant of Route 3
Reactant of Route 3
4-(4-Methylpyridin-3-yl)-1-(2,2,2-trifluoroethyl)benzimidazole
Reactant of Route 4
Reactant of Route 4
4-(4-Methylpyridin-3-yl)-1-(2,2,2-trifluoroethyl)benzimidazole
Reactant of Route 5
4-(4-Methylpyridin-3-yl)-1-(2,2,2-trifluoroethyl)benzimidazole
Reactant of Route 6
4-(4-Methylpyridin-3-yl)-1-(2,2,2-trifluoroethyl)benzimidazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.